N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C16H20N2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound has a molecular weight of 272.408 g/mol and is characterized by its cyclohexyl, methyl, and phenyl substituents on the thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with cyclohexylamine.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group.
4-Phenyl-1,3-thiazole-2-amine: Lacks the cyclohexyl and methyl groups.
2-Aminothiazole: Simplest form, lacking the phenyl, cyclohexyl, and methyl groups.
Uniqueness
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is unique due to the presence of all three substituents (cyclohexyl, methyl, and phenyl) on the thiazole ring. This combination of substituents can enhance its biological activity and specificity compared to simpler thiazole derivatives .
Properties
CAS No. |
6566-64-9 |
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Molecular Formula |
C16H20N2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-12-15(13-8-4-2-5-9-13)19-16(17-12)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,17,18) |
InChI Key |
VZGJULWPFWVDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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